Home > Products > Screening Compounds P141467 > 8-[benzyl(methyl)amino]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
8-[benzyl(methyl)amino]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 868143-48-0

8-[benzyl(methyl)amino]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-2908806
CAS Number: 868143-48-0
Molecular Formula: C21H23N7O2S
Molecular Weight: 437.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin

Compound Description: Linagliptin, chemically known as (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. [, ] It is marketed under the trade name Tradjenta and is used for treating type 2 diabetes. Linagliptin demonstrates a superior potency and longer duration of action compared to other DPP-4 inhibitors like sitagliptin, alogliptin, saxagliptin, and vildagliptin. [] It works by increasing basal levels of active glucagon-like peptide-1 (GLP-1) in the systemic circulation, leading to improved glycemic control in diabetic patients. [] Linagliptin's effectiveness in different animal models suggests its potential efficacy in a broad range of type 2 diabetic patients. []

BI 1356

Compound Description: BI 1356, chemically identical to Linagliptin [(R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione], represents a novel DPP-4 inhibitor under clinical development for type 2 diabetes. [, ] Proposed trade names for BI 1356 include ONDERO and Ondero. [, ] It exhibits a competitive mechanism of action with a Ki of 1 nM for DPP-4. [] Compared to other DPP-4 inhibitors, BI 1356 demonstrates a significantly longer duration of action in preclinical models, making it a potential once-daily treatment option. [, ]

8-Substituted 1-Benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones

Compound Description: This group represents a series of chemical compounds containing a purine-2,6-dione core with specific substitutions at the 1 and 8 positions. [] The synthesis of these compounds utilized thietanyl as a protecting group to achieve regioselectivity. [] These compounds are particularly interesting in medicinal chemistry due to the presence of the purine scaffold, often found in biologically active molecules. []

(4-Acetylamino-benzenesulfonylamino)-acetic acid (F3342-0450)

Compound Description: (4-Acetylamino-benzenesulfonylamino)-acetic acid, identified as F3342-0450 in a virtual screening study, emerged as a potential inhibitor of the Zika virus methyltransferase (MTase). [] The study identified F3342-0450 based on its strong interactions with the active site of the ZIKV NS5 MTase domain. [] Further validation through molecular dynamics simulations, binding affinity calculations, and hybrid QM/MM calculations supported its potential as a starting point for antiviral drug development against ZIKV infection. []

3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide (F1736-0142)

Compound Description: Identified as F1736-0142 during a structure-based virtual screening, this compound emerged as another potential Zika virus MTase inhibitor. [] The compound showed promising interactions with the substrate-binding site of the ZIKV NS5 MTase domain. []

8-(2-Hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080)

Compound Description: This compound, designated as F0886-0080, was also identified as a potential ZIKV MTase inhibitor in a structure-based virtual screening. [] It demonstrated favorable interactions with the active site of the enzyme. []

N-[4-(Aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (F0451-2187)

Compound Description: Identified as F0451-2187 in a virtual screening, this molecule emerged as a potential inhibitor of the ZIKV MTase. [] The study highlighted its interactions with the active site of the enzyme, suggesting it could serve as a starting point for developing antiviral drugs against ZIKV. []

Olomoucine Analogues

Compound Description: Olomoucine analogues encompass a class of compounds structurally related to the cyclin-dependent kinase (CDK) inhibitor olomoucine. [] These analogues often feature a purine or pyrimidine core with various substitutions aimed at enhancing their inhibitory activity against specific CDKs. [] CDKs play crucial roles in cell cycle regulation, making their inhibitors potential targets for anticancer therapies. []

Overview

8-[benzyl(methyl)amino]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential pharmaceutical applications. This compound features a purine core, which is a common structural motif in many biologically active molecules. The presence of various functional groups, including a benzyl group, a methylamino group, and a pyrimidinylsulfanyl group, suggests that it may interact with biological targets in unique ways.

Source

The compound can be sourced from chemical supply companies such as Sigma-Aldrich and Matrix Scientific, which provide detailed specifications and purity assessments for research and development purposes .

Classification

This compound belongs to the class of purines, which are nitrogen-containing heterocyclic compounds. Purines are essential in biochemistry as they form the basis of nucleotides, the building blocks of DNA and RNA. The specific structure of this compound indicates potential roles in medicinal chemistry, particularly in drug design targeting various diseases.

Synthesis Analysis

Methods

The synthesis of 8-[benzyl(methyl)amino]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be approached through several synthetic pathways. A common method involves:

  1. Formation of the Purine Core: Starting from readily available precursors such as 2-amino-4-methylpyrimidine and appropriate aldehydes or ketones.
  2. Substitution Reactions: Introducing the benzyl(methyl)amino group via nucleophilic substitution reactions.
  3. Thiol Addition: The pyrimidin-2-ylsulfanyl group can be introduced through thiol addition reactions involving pyrimidine derivatives.

These methods may involve various catalysts and solvents to optimize yield and selectivity .

Technical Details

The synthesis typically requires careful control of reaction conditions (temperature, pH) to prevent side reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 8-[benzyl(methyl)amino]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione consists of:

  • A purine base (tetrahydro derivative)
  • A benzyl(methyl)amino substituent
  • A propyl chain linked to a pyrimidinylsulfanyl group

Data

The molecular formula is C18H24N4O2SC_{18}H_{24}N_4O_2S, with a molecular weight of approximately 368.47 g/mol. The structural representation can be elucidated using computational chemistry software to visualize the three-dimensional conformation.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The benzyl(methyl)amino group can undergo further substitutions.
  2. Oxidation: The presence of sulfur allows for oxidation reactions that can modify the sulfanyl group.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur at the purine core.

Technical Details

Reactions should be monitored using chromatographic techniques such as High Performance Liquid Chromatography (HPLC) to assess product formation and purity.

Mechanism of Action

Process

The mechanism of action for this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The purine structure suggests potential activity as an adenosine receptor antagonist or agonist.

Data

In vitro studies would be necessary to elucidate the specific binding affinities and biological activities related to this compound's pharmacological profile.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit moderate solubility in organic solvents like dimethyl sulfoxide due to its hydrophobic benzyl groups and polar amine functionalities.

Chemical Properties

Key chemical properties include:

  • Melting Point: To be determined experimentally.
  • Solubility: Soluble in polar organic solvents.
  • Stability: Stability under various pH conditions needs assessment through stability studies.
Applications

Scientific Uses

8-[benzyl(methyl)amino]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting purinergic signaling pathways.
  2. Biochemical Research: Investigating its role in cellular processes involving purines.
  3. Medicinal Chemistry: Serving as a scaffold for further modifications to enhance biological activity or selectivity against specific targets.

Research into this compound could yield valuable insights into its therapeutic potential and broaden the understanding of purine chemistry in medicinal applications.

Properties

CAS Number

868143-48-0

Product Name

8-[benzyl(methyl)amino]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

8-[benzyl(methyl)amino]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione

Molecular Formula

C21H23N7O2S

Molecular Weight

437.52

InChI

InChI=1S/C21H23N7O2S/c1-26(14-15-8-4-3-5-9-15)20-24-17-16(18(29)25-21(30)27(17)2)28(20)12-7-13-31-19-22-10-6-11-23-19/h3-6,8-11H,7,12-14H2,1-2H3,(H,25,29,30)

InChI Key

QULCCXJULPPHAK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCCSC4=NC=CC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.